Abacavir carboxylate

Descripción

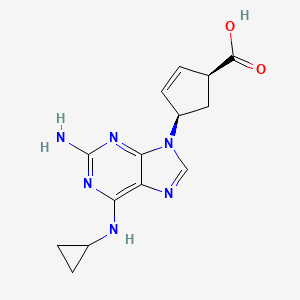

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMNHMMTKMVCP-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718879 | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384380-52-3 | |

| Record name | Abacavir 5'-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Abacavir Carboxylate in Abacavir Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a cornerstone in the treatment of HIV-1 infection, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Abacavir carboxylate (2269W93) represents a significant pathway of elimination. This technical guide provides an in-depth exploration of the role of Abacavir carboxylate in the metabolic cascade of its parent drug. We will delve into the enzymatic processes governing its formation, its pharmacokinetic profile, and the analytical methodologies employed for its quantification. This guide synthesizes quantitative data, details experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active form, carbovir (B1146969) triphosphate, to exert its antiviral effect. However, the systemic clearance of Abacavir is primarily dependent on hepatic metabolism. Two major inactive metabolites are formed: a glucuronide conjugate and a carboxylate metabolite. Understanding the formation and fate of Abacavir carboxylate is crucial for a complete comprehension of Abacavir's disposition and potential for drug-drug interactions and toxicity.

The Metabolic Pathway of Abacavir Carboxylate Formation

The biotransformation of Abacavir to Abacavir carboxylate is a two-step oxidative process predominantly occurring in the liver.[1][2] The primary enzyme responsible for this conversion is alcohol dehydrogenase (ADH).[3]

The initial step involves the oxidation of the primary alcohol group of Abacavir to an unconjugated aldehyde intermediate.[1][2] This aldehyde is a reactive species that can subsequently undergo isomerization to a more thermodynamically stable conjugated aldehyde.[1] The final step is the further oxidation of this aldehyde intermediate to the inactive Abacavir carboxylate.[3]

It is noteworthy that the aldehyde intermediate has been implicated as a potentially reactive species that could contribute to Abacavir-associated toxicity through the formation of protein adducts.[1][2]

Below is a diagram illustrating the metabolic pathway leading to the formation of Abacavir carboxylate.

References

An In-depth Technical Guide to Abacavir Carboxylate (CAS Number: 384380-52-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir (B1662851) carboxylate, with the Chemical Abstracts Service (CAS) number 384380-52-3, is the primary inactive oxidative metabolite of the potent anti-HIV drug, Abacavir. This technical guide provides a comprehensive overview of Abacavir carboxylate, focusing on its chemical and physical properties, metabolic pathway, and its potential, though debated, role in the immunologically-mediated hypersensitivity reactions associated with the parent drug, particularly in individuals positive for the HLA-B*57:01 allele. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams to serve as a vital resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Its efficacy is, however, overshadowed by a significant risk of a hypersensitivity reaction (HSR) in a subset of patients, strongly associated with the presence of the HLA-B*57:01 allele.[1] Understanding the metabolism of Abacavir is crucial for elucidating the mechanisms of both its therapeutic action and its adverse effects. Abacavir is extensively metabolized in the liver, primarily by alcohol dehydrogenase to form Abacavir carboxylate, and by glucuronyl transferase to form a glucuronide conjugate.[2][3] Abacavir carboxylate is considered an inactive metabolite.[2] However, the metabolic pathway involves a reactive aldehyde intermediate, which has been investigated for its potential to form protein adducts and contribute to the immunogenicity of the drug.[4] This guide focuses on the carboxylate metabolite, providing a detailed repository of its known characteristics and the experimental methods used to study it.

Chemical and Physical Properties

Abacavir carboxylate is a stable, off-white solid.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 384380-52-3 | [5] |

| IUPAC Name | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-carboxylic acid | [5] |

| Molecular Formula | C₁₄H₁₆N₆O₂ | [5] |

| Molecular Weight | 300.32 g/mol | |

| Melting Point | 208-210°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (requires heating and sonication) | [4] |

| Appearance | Off-white solid | [4] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [4] |

Metabolic Pathway of Abacavir to Abacavir Carboxylate

The primary route of Abacavir metabolism to Abacavir carboxylate occurs in the liver and is catalyzed by cytosolic alcohol dehydrogenase.[2] This biotransformation is a two-step oxidative process that proceeds through a reactive aldehyde intermediate.[4] While Abacavir carboxylate itself is considered inactive, the aldehyde intermediate is electrophilic and has been shown to form adducts with proteins, including hemoglobin.[4][6][7] This haptenation of self-proteins is a potential mechanism for initiating an immune response.

Role in HLA-B*57:01-Mediated Hypersensitivity

The hypersensitivity reaction to Abacavir is strongly linked to the HLA-B57:01 allele.[1] The current leading hypothesis, known as the "altered peptide repertoire" model, suggests that Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule. This binding alters the shape and chemical properties of the groove, leading to the presentation of a different set of self-peptides to CD8+ T-cells. These newly presented self-peptides are not recognized as "self" by the immune system, triggering a T-cell mediated immune response that manifests as the hypersensitivity reaction.[1]

While Abacavir carboxylate is considered inactive, the role of the metabolic pathway in HSR is a subject of ongoing research. The formation of protein adducts by the aldehyde intermediate could potentially generate neoantigens that are presented by HLA molecules, contributing to the immune activation.[4][8][9] However, studies have also shown that Abacavir itself, and not its metabolites, can directly activate T-cells in a manner independent of antigen-presenting cells in some contexts.[10]

Experimental Protocols

Synthesis of Abacavir Carboxylate (Reference Standard)

A detailed, publicly available, step-by-step protocol for the synthesis of Abacavir carboxylate is not readily found in the literature. However, based on the known metabolic pathway, a potential synthetic route would involve the oxidation of Abacavir. A generalized proposed method is outlined below. Researchers should adapt and optimize this procedure based on standard organic chemistry principles and laboratory safety practices.

Proposed Synthesis Workflow:

Disclaimer: This is a proposed synthetic scheme and has not been validated. Appropriate safety precautions and reaction optimization are required.

Quantification of Abacavir Carboxylate in Biological Matrices

Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of Abacavir and its metabolites in plasma, urine, and other biological fluids.[11][12][13]

General LC-MS/MS Protocol Outline:

-

Sample Preparation:

-

Protein precipitation is a common method for plasma samples, typically using acetonitrile (B52724).[13]

-

Solid-phase extraction (SPE) can also be used for cleaner extracts.[12]

-

Urine samples may require dilution before injection.

-

An appropriate internal standard should be added before extraction.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is frequently used.[11][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]

-

-

Mass Spectrometric Detection:

Table of Representative LC-MS/MS Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation from parent drug and other metabolites |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | Specific to Abacavir carboxylate (requires optimization) |

In Vitro T-Cell Activation Assay

To investigate the direct immunological activity of Abacavir carboxylate, a T-cell activation assay using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive donors can be performed.

Protocol Outline:

-

Isolate PBMCs: Isolate PBMCs from fresh blood of HLA-B*57:01 genotyped healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Stimulation: Add Abacavir carboxylate at various concentrations to the cell cultures. Include Abacavir as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

Assessment of T-Cell Activation:

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the culture supernatant using ELISA or a multiplex bead array.

-

Cell Proliferation: Assess T-cell proliferation using assays such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.

-

Upregulation of Activation Markers: Analyze the expression of T-cell activation markers like CD69 and CD25 on CD8+ T-cells by flow cytometry.

-

Protein Binding Assay

Determining the extent to which Abacavir carboxylate binds to plasma proteins is important for understanding its pharmacokinetic profile. A common method for this is rapid equilibrium dialysis (RED).[14]

Protocol Outline:

-

Prepare RED Device: Prepare the RED device with a semi-permeable membrane.

-

Sample Preparation: Add a solution of Abacavir carboxylate in plasma to one chamber of the device.

-

Buffer Addition: Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

-

Equilibration: Incubate the device at 37°C with gentle shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.

-

Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of Abacavir carboxylate in both samples using a validated analytical method like LC-MS/MS.

-

Calculation: Calculate the percentage of protein binding based on the concentration difference between the two chambers.

Conclusion

Abacavir carboxylate is a major, yet inactive, metabolite of the antiretroviral drug Abacavir. While the parent drug's association with HLA-B*57:01-mediated hypersensitivity is well-established through a non-covalent binding mechanism that alters the presented peptide repertoire, the role of its metabolites remains an area of interest. The reactive aldehyde intermediate in the formation of Abacavir carboxylate has the potential to form protein adducts, which could contribute to the overall immunogenic profile of the drug. The experimental protocols and data presented in this guide provide a foundation for further research into the precise role of Abacavir's metabolism in its adverse drug reactions. A deeper understanding of these pathways is essential for the development of safer antiretroviral therapies.

References

- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | C14H16N6O2 | CID 56927907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monitoring abacavir bioactivation in humans: screening for an aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Abacavir forms novel cross-linking abacavir protein adducts in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abacavir forms novel cross-linking abacavir protein adducts in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T-cells from HLA-B*57:01+ human subjects are activated with abacavir through two independent pathways and induce cell death by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Abacavir Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir carboxylate is the primary inactive metabolite of the potent anti-HIV drug Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI). This document provides a comprehensive technical overview of the chemical structure and physicochemical properties of Abacavir carboxylate. It includes detailed information on its identification, metabolic formation, and key chemical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and understanding of Abacavir and its metabolic fate.

Chemical Identity and Structure

Abacavir carboxylate is formally known as (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid. Its chemical identity is well-established and characterized by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid |

| CAS Number | 384380-52-3 |

| Molecular Formula | C₁₄H₁₆N₆O₂[1] |

| Molecular Weight | 300.32 g/mol [2] |

The chemical structure of Abacavir carboxylate is distinguished from its parent drug, Abacavir, by the oxidation of the hydroxymethyl group on the cyclopentene (B43876) ring to a carboxylic acid.

Physicochemical Properties

The physicochemical properties of Abacavir carboxylate are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data is limited, a combination of reported and computed values provides a clear profile.

| Property | Value | Source |

| Appearance | Off-White Solid | [3] |

| Melting Point | 208-210°C (decomposition) | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| logP (calculated) | 1.0 | [3] |

| pKa (Abacavir) | 5.01 | [4] |

Metabolic Pathway and Biological Activity

Abacavir carboxylate is the principal metabolite of Abacavir, formed in the liver through the action of alcohol dehydrogenase. This metabolic conversion is a key step in the detoxification and elimination of Abacavir from the body.

Current scientific literature consistently characterizes Abacavir carboxylate as an inactive metabolite. This indicates that it does not possess significant anti-HIV activity and is not believed to contribute to the therapeutic effects of Abacavir.

Interaction with Signaling Pathways

While Abacavir itself has been shown to act as a positive allosteric modulator of the purinergic P2X7 receptor, potentially contributing to its cardiovascular side effects, there is currently no direct evidence to suggest that Abacavir carboxylate shares this activity. As an inactive metabolite, it is generally presumed to have minimal interaction with signaling pathways. Further research would be required to definitively confirm the absence of any such interactions.

Experimental Protocols

Synthesis of Abacavir Carboxylate

A specific, detailed experimental protocol for the de novo chemical or enzymatic synthesis of Abacavir carboxylate is not widely available in peer-reviewed literature, as it is primarily obtained as a metabolite. However, biocatalytic routes have been explored for the synthesis of Abacavir and its intermediates, which could potentially be adapted. For instance, the use of lactamases for the resolution of Vince lactam is a key step in some Abacavir synthesis pathways.[5]

For analytical and research purposes, Abacavir carboxylate is often isolated from in vivo or in vitro metabolic systems.

Analysis and Quantification of Abacavir Carboxylate

The analysis of Abacavir and its metabolites, including Abacavir carboxylate, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Illustrative HPLC-UV Method for Abacavir and Metabolites:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a mobile phase of 10mM phosphate buffer and acetonitrile (60:40 v/v) with a pH of 4.0 has been used for Abacavir analysis.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 287 nm.[6]

-

Retention Time: The retention time for Abacavir carboxylate would be distinct from Abacavir and other metabolites under specific chromatographic conditions.

Conclusion

Abacavir carboxylate is a well-characterized, inactive metabolite of the antiretroviral drug Abacavir. Its formation is a critical step in the metabolism and clearance of the parent drug. This technical guide provides a consolidated resource on its chemical structure, physicochemical properties, and analytical considerations. A deeper understanding of the properties of Abacavir carboxylate is essential for comprehensive pharmacokinetic and pharmacodynamic modeling of Abacavir and for the ongoing development of safe and effective antiretroviral therapies. Further research into the experimental determination of its pKa and potential, albeit unlikely, biological interactions would provide an even more complete profile of this key metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. echemi.com [echemi.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 6. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Metabolic Pathways of Abacavir to its Carboxylate and Glucuronide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI). The primary focus is on the two major metabolic pathways: oxidation to a carboxylate metabolite and conjugation to a glucuronide metabolite. This document details the enzymatic processes, presents quantitative pharmacokinetic data, outlines experimental methodologies, and provides visual representations of the metabolic pathways.

Introduction to Abacavir Metabolism

Abacavir is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1][2][3] The two primary metabolic routes are mediated by cytosolic and microsomal enzymes, leading to the formation of inactive metabolites. These pathways are crucial for the clearance of abacavir from the body and understanding them is vital for predicting drug-drug interactions and patient variability in drug response. Unlike many other antiretroviral agents, abacavir is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for CYP-mediated drug interactions.[2][3]

Core Metabolic Pathways

The metabolism of abacavir is dominated by two key enzymatic reactions: oxidation by alcohol dehydrogenase (ADH) and glucuronidation by UDP-glucuronosyltransferases (UGTs).

Carboxylate Pathway via Alcohol Dehydrogenase (ADH)

A major route of abacavir metabolism involves the oxidation of its primary alcohol group to a carboxylic acid.[4][5] This process is catalyzed by cytosolic alcohol dehydrogenase (ADH) and involves an aldehyde intermediate.[4][5] The final product is the inactive 5'-carboxylate metabolite.[4][5] The reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4][5] In vitro studies have shown that this metabolic activation can be inhibited by the ADH inhibitor 4-methyl pyrazole.[4][5]

Glucuronide Pathway via UDP-Glucuronosyltransferase (UGT)

The second major metabolic pathway is the conjugation of abacavir with glucuronic acid to form a 5'-glucuronide metabolite.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of microsomal enzymes.[6][7] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the primary alcohol group of abacavir, resulting in a more water-soluble and readily excretable inactive metabolite.[8][9]

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of abacavir and its primary metabolites.

Mass Balance and Excretion Data

A human mass balance study following a single 600 mg oral dose of [14C]abacavir provided the following data on the excretion of the drug and its metabolites.[10]

| Analyte | Percentage of Administered Dose Recovered in Urine |

| Abacavir | 1.2% |

| 5'-Carboxylate Metabolite | 30% |

| 5'-Glucuronide Metabolite | 36% |

| Unidentified Minor Metabolites | 15% |

| Total Urinary Excretion | 82.2% |

| Total Fecal Excretion | 16% |

Table 1: Excretion of Abacavir and its Metabolites.

Pharmacokinetic Parameters

The pharmacokinetic parameters of abacavir and its major metabolites are summarized below.

| Parameter | Abacavir | 5'-Carboxylate Metabolite | 5'-Glucuronide Metabolite |

| Cmax (µg/mL) | 3.0 ± 0.89[11] | Not explicitly reported | Not explicitly reported |

| Tmax (hours) | ~1.0-1.5[12] | Not explicitly reported | Not explicitly reported |

| AUC (µg*hr/mL) | 6.02 ± 1.73[11] | 8.80 (abacavir equivalents)[10] | 15.27 (abacavir equivalents)[10] |

| Half-life (hours) | 1.54 ± 0.63[11] | 2.19[10] | 2.78[10] |

| Oral Bioavailability | ~83%[3] | - | - |

| Protein Binding | ~50%[11] | - | - |

Table 2: Pharmacokinetic Parameters of Abacavir and its Metabolites in Adults.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the metabolism of abacavir.

In Vivo Human Mass Balance Study

Objective: To determine the routes of elimination and metabolic fate of abacavir in humans.

Methodology:

-

Study Population: Healthy male volunteers.

-

Dosing: A single oral dose of 600 mg of abacavir containing a trace amount of [14C]-labeled abacavir.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals over a period of up to 10 days post-dose.

-

Sample Analysis:

-

Total radioactivity in all samples was determined by liquid scintillation counting.

-

Plasma, urine, and fecal homogenates were profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with radiochemical detection.

-

The structures of the metabolites were elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Analysis: The amount of parent drug and each metabolite was quantified and expressed as a percentage of the administered radioactive dose.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the formation of the carboxylate and glucuronide metabolites of abacavir.

Methodology for Carboxylate Formation (using Human Liver Cytosol):

-

Incubation Mixture:

-

Human liver cytosol (as the enzyme source).

-

Abacavir (substrate).

-

NAD+ (cofactor).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

-

Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

-

Analysis: The formation of the carboxylate metabolite is monitored by HPLC with UV or mass spectrometric detection.[4][13]

Methodology for Glucuronide Formation (using Human Liver Microsomes):

-

Incubation Mixture:

-

Human liver microsomes (as the enzyme source).

-

Abacavir (substrate).

-

UDPGA (cofactor).

-

Magnesium chloride (activator).

-

Tris-HCl buffer (pH 7.4).

-

Alamethicin (B1591596) (to activate latent UGT activity).

-

-

Incubation Conditions: The mixture is pre-incubated to allow alamethicin to permeabilize the microsomal membrane, followed by the addition of abacavir and UDPGA and incubation at 37°C.

-

Reaction Termination and Sample Preparation: Similar to the cytosol incubation.

-

Analysis: The formation of the glucuronide metabolite is analyzed by HPLC with UV or mass spectrometric detection.[13][14]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify abacavir and its metabolites in biological matrices.

Typical HPLC-UV Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][14]

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Detection: UV absorbance at a wavelength where abacavir and its metabolites have significant absorbance (e.g., 284 nm or 295 nm).[13]

-

Quantification: Based on the peak area of the analyte relative to an internal standard, using a calibration curve generated with known concentrations of the analytes.

Conclusion

The metabolism of abacavir is well-characterized, with the primary pathways being oxidation to a 5'-carboxylate metabolite and glucuronidation to a 5'-glucuronide metabolite. These pathways, mediated by alcohol dehydrogenase and UDP-glucuronosyltransferases respectively, are responsible for the efficient clearance of the drug. The lack of significant involvement of the cytochrome P450 system is a key feature of abacavir's metabolic profile, reducing the likelihood of certain drug-drug interactions. The quantitative data from mass balance and pharmacokinetic studies provide a clear picture of the disposition of abacavir and its major metabolites in the human body. The experimental protocols outlined in this guide serve as a foundation for further research into the metabolism and disposition of abacavir and other xenobiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic assay for abacavir and its two major metabolites in human urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

Abacavir Carboxylate: An Inactive Metabolite in HIV Therapy

For Immediate Release

Abacavir (B1662851), a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1, undergoes extensive metabolism in the body, leading to the formation of both active and inactive compounds. A thorough understanding of these metabolic pathways is critical for optimizing therapeutic strategies and mitigating potential toxicities. This guide focuses on the characterization of abacavir carboxylate, confirming its role as an inactive metabolite.

Executive Summary

Abacavir is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Its primary routes of systemic metabolism, however, lead to inactive compounds that are eliminated from the body. The two major metabolites of abacavir are a glucuronide conjugate and a carboxylate derivative.[1][2] Extensive research has demonstrated that neither of these metabolites possesses anti-HIV activity.[3] The antiviral efficacy of abacavir is solely attributable to its intracellular triphosphate form, carbovir (B1146969) triphosphate (CBV-TP).[4][5]

Metabolic Pathways: A Dual Fate

The metabolic disposition of abacavir follows two distinct routes: hepatic inactivation and intracellular activation.

Hepatic Inactivation

The majority of an orally administered dose of abacavir is metabolized in the liver, where it is converted into inactive metabolites that are subsequently excreted.[1][2] This process is primarily mediated by two enzymes:

-

Alcohol Dehydrogenase (ADH): This enzyme oxidizes the primary alcohol group of abacavir to form the corresponding carboxylic acid, known as abacavir carboxylate.[1][6]

-

Uridine Diphosphate Glucuronosyltransferase (UGT): This enzyme conjugates a glucuronic acid moiety to abacavir, forming an inactive glucuronide metabolite.[1][2]

These metabolic transformations render the abacavir molecule incapable of being phosphorylated to its active form, thus neutralizing its therapeutic potential.

Figure 1: Hepatic inactivation pathways of abacavir.

Intracellular Activation

For abacavir to exert its antiviral effect, it must be transported into host cells, where it undergoes a series of phosphorylation steps to become the pharmacologically active carbovir triphosphate (CBV-TP).[4][5] This process is catalyzed by cellular kinases. CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into viral DNA.

Figure 2: Intracellular activation pathway of abacavir.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism and antiviral activity of abacavir and its metabolites.

| Metabolite | Percentage of Excreted Dose (Urine) | Pharmacological Activity |

| Abacavir Carboxylate | ~30% | Inactive |

| Abacavir Glucuronide | ~36% | Inactive |

| Unchanged Abacavir | <2% | Active (Prodrug) |

| Data from a mass balance study following a single 600-mg oral dose of [14C]abacavir in HIV-1-infected male volunteers.[7] |

| Compound | Assay Target | IC50 / Ki |

| Abacavir | HIV-1 (Clinical Isolates) | 0.26 µM (IC50)[8] |

| Abacavir | HIV-1 (MT-4 cells) | 4.0 µM (IC50) |

| Carbovir Triphosphate (CBV-TP) | HIV Reverse Transcriptase | 0.021 µM (Ki) |

| Abacavir Carboxylate | HIV-1 | Not Applicable (Inactive) |

| IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of viral replication. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic and pharmacodynamic studies. The following outlines general approaches for key experiments in characterizing the metabolism and antiviral activity of a drug like abacavir.

Mass Balance Study Protocol

A mass balance study is essential for determining the routes and extent of excretion of a drug and its metabolites.

Objective: To determine the routes and extent of excretion of abacavir and its metabolites following a single oral dose of [14C]-labeled abacavir in HIV-1 infected adults.

Study Population: HIV-1 infected male volunteers.

Methodology:

-

Dosing: Administration of a single 600-mg oral dose of abacavir containing 100 µCi of [14C]abacavir.[7]

-

Sample Collection:

-

Serial blood samples are collected at predefined time points to determine the plasma concentrations of abacavir and its metabolites.[7]

-

Urine and feces are collected quantitatively for a specified period (e.g., until radioactivity is negligible) to measure the total radioactivity and the amounts of unchanged drug and metabolites.[7]

-

-

Sample Analysis:

-

Radioactivity in all samples is quantified using liquid scintillation counting.

-

Concentrations of abacavir and its metabolites in plasma and excreta are determined using a validated high-performance liquid chromatography (HPLC) method with radiometric detection.

-

-

Data Analysis:

-

The total recovery of radioactivity is calculated as the sum of radioactivity recovered in urine and feces, expressed as a percentage of the administered dose.

-

The amounts of abacavir and each metabolite are calculated and expressed as a percentage of the administered dose.

-

References

- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Abacavir Carboxylate: A Technical Guide for Reference Standard Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Abacavir (B1662851) carboxylate, a primary metabolite of the antiretroviral drug Abacavir. The synthesis involves the selective oxidation of the primary alcohol moiety of Abacavir. This document outlines a recommended synthetic protocol based on a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation, a method known for its high selectivity and efficiency under mild conditions. Detailed experimental procedures, recommendations for purification, and analytical characterization are presented. This guide is intended to assist researchers in the preparation of Abacavir carboxylate as a reference standard for analytical and metabolic studies.

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. In vivo, Abacavir is metabolized primarily by alcohol dehydrogenase and glucuronyl transferase into inactive carboxylate and glucuronide metabolites. The major oxidative metabolite, Abacavir carboxylate, also known as (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid, is formed through the oxidation of the primary hydroxymethyl group of Abacavir.[1][2] The availability of a high-purity reference standard of Abacavir carboxylate is crucial for various applications, including pharmacokinetic and metabolic studies, impurity profiling, and as a quantitative standard in analytical methods.

This guide details a robust and selective method for the chemical synthesis of Abacavir carboxylate from Abacavir, focusing on the use of TEMPO-mediated oxidation.

Synthetic Pathway

The synthesis of Abacavir carboxylate is achieved through the selective oxidation of the primary alcohol in Abacavir. A two-step oxidation process via an aldehyde intermediate is the proposed mechanism.[3]

Diagram of the Synthetic Pathway

Caption: Synthetic route from Abacavir to Abacavir Carboxylate.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is based on established methods for the selective oxidation of primary alcohols to carboxylic acids using a TEMPO/NaOCl/NaClO₂ system.[4] This method is advantageous due to its mild reaction conditions, which are expected to be compatible with the sensitive functional groups present in the Abacavir molecule.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Abacavir | ≥98% Purity | Commercial Source |

| TEMPO | Reagent Grade | Sigma-Aldrich |

| Sodium Hypochlorite (B82951) (NaOCl) | Reagent Grade | Fisher Scientific |

| Sodium Chlorite (B76162) (NaClO₂) | Technical Grade | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR Chemicals |

| Dichloromethane (B109758) (CH₂Cl₂) | HPLC Grade | J.T. Baker |

| Water | Deionized | In-house |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | EMD Millipore |

| Ethyl Acetate (B1210297) | HPLC Grade | Honeywell |

| Brine (Saturated NaCl) | - | In-house |

| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | Alfa Aesar |

Step-by-Step Procedure

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis of Abacavir Carboxylate.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Abacavir (1.0 g, 3.49 mmol) in a biphasic mixture of dichloromethane (20 mL) and water (10 mL).

-

To this solution, add sodium bicarbonate (0.59 g, 7.0 mmol) and TEMPO (0.055 g, 0.35 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Oxidation:

-

Slowly add a solution of sodium hypochlorite (~10-15% aqueous solution, 2.8 mL, ~4.2 mmol) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of sodium chlorite (1.58 g, 17.5 mmol) in water (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) until the yellow color of chlorine dioxide disappears.

-

Separate the organic layer.

-

Wash the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and discard.

-

Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Abacavir carboxylate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Abacavir carboxylate.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₆N₆O₂ |

| Molecular Weight | 300.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 384380-52-3 |

| Melting Point | 208-210°C (decomposes)[5] |

| Solubility | Soluble in DMSO and Methanol[6] |

Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (HPLC) | >98% |

Note: The expected yield is an estimate based on similar oxidation reactions and may vary depending on the specific reaction conditions and purification efficiency.

Characterization and Quality Control

The synthesized Abacavir carboxylate reference standard should be thoroughly characterized to confirm its identity and purity.

Recommended Analytical Techniques

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak corresponding to Abacavir carboxylate with a purity of ≥98%. The retention time should be different from that of Abacavir. |

| LC-MS | Molecular weight confirmation | The mass spectrum should show the [M+H]⁺ ion at m/z 301.14, corresponding to the molecular formula C₁₄H₁₆N₆O₂. |

| ¹H NMR | Structural elucidation | The proton NMR spectrum should be consistent with the structure of Abacavir carboxylate. Key differences from the Abacavir spectrum would be the absence of the hydroxymethyl proton signals and the presence of a carboxylic acid proton signal. |

| FT-IR | Functional group identification | The IR spectrum should show characteristic absorption bands for O-H (carboxylic acid), N-H (amines), C=O (carboxylic acid), and C=C/C=N (aromatic and alkene) functional groups. |

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of Abacavir Carboxylate.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hypochlorite and sodium chlorite are strong oxidizing agents and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide provides a detailed methodology for the synthesis of Abacavir carboxylate reference standard via a selective TEMPO-mediated oxidation of Abacavir. The described protocol, coupled with the outlined analytical characterization techniques, will enable researchers to produce a high-purity reference material essential for drug metabolism studies and analytical method development. Adherence to the experimental details and safety precautions is critical for the successful and safe synthesis of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Abacavir synthesis - chemicalbook [chemicalbook.com]

- 3. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Hepatic Formation of Abacavir Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir (B1662851), a cornerstone in the treatment of HIV-1 infection, undergoes extensive metabolism in the liver, leading to the formation of inactive metabolites that are subsequently eliminated from the body. A primary metabolic pathway involves the oxidation of abacavir to its corresponding carboxylic acid derivative, a process critical to its clearance and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism behind the formation of abacavir carboxylate in the liver, detailing the enzymatic processes, intermediate metabolites, and relevant quantitative data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

The Metabolic Pathway of Abacavir to Abacavir Carboxylate

The formation of abacavir carboxylate is a two-step enzymatic process that occurs predominantly in the cytosol of hepatocytes.[1][2] This pathway is independent of the cytochrome P450 system, which is a notable characteristic of abacavir's metabolism and reduces the likelihood of drug-drug interactions with agents metabolized by CYPs.[3][4][5]

The key enzyme responsible for this biotransformation is alcohol dehydrogenase (ADH) .[1][2][3] The process begins with the oxidation of the primary alcohol group on the cyclopentene (B43876) ring of abacavir to form a reactive aldehyde intermediate.[1][2] This aldehyde is then further oxidized to the stable abacavir carboxylate.[1]

The Role of the Aldehyde Intermediate and Isomerization

A crucial aspect of this metabolic pathway is the nature of the aldehyde intermediate. Initially, a β,γ-unsaturated aldehyde is formed.[2] However, this intermediate can undergo isomerization to a more thermodynamically stable α,β-unsaturated aldehyde.[2] This conjugated aldehyde is considered the primary electrophilic species that can react with bionucleophiles, potentially leading to the formation of protein adducts.[2]

Quantitative Data on Abacavir Metabolism

Quantitative analysis of abacavir metabolism has been primarily elucidated through mass balance studies. These studies provide insight into the relative contributions of the different metabolic pathways to the overall elimination of the drug.

| Parameter | Value | Reference |

| Route of Elimination | ||

| Total Urinary Excretion | ~83% of administered dose | [4] |

| Fecal Excretion | ~16% of administered dose | [4] |

| Urinary Metabolite Composition | ||

| Abacavir Carboxylate | ~30% of administered dose | [4] |

| Abacavir Glucuronide | ~36% of administered dose | [4] |

| Unchanged Abacavir | < 2% of administered dose | [4] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to investigate the formation of abacavir carboxylate.

In Vitro Metabolism using Human Liver Cytosol and Expressed ADH Isozymes

This experimental approach, as described by Walsh et al. (2002), is fundamental to understanding the enzymatic basis of abacavir oxidation.

Objective: To identify the enzymes responsible for the metabolism of abacavir to its carboxylate metabolite and to characterize the formation of the aldehyde intermediate.

Methodology:

-

Preparation of Human Liver Cytosol:

-

Obtain human liver tissue from approved sources.

-

Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The resulting supernatant is the cytosolic fraction, which contains soluble enzymes like ADH.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Incubation with Abacavir:

-

Incubate a known concentration of abacavir with human liver cytosol or with specific, expressed human ADH isozymes (e.g., αα and γ2γ2).

-

The incubation mixture should contain necessary cofactors, such as NAD+.

-

To trap the reactive aldehyde intermediate, a trapping agent like semicarbazide (B1199961) or methoxylamine can be included in the incubation.[1]

-

-

Sample Analysis:

-

Terminate the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Analyze the samples for the presence of abacavir, abacavir carboxylate, and the trapped aldehyde adduct using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[6][7][8]

-

-

Inhibition Studies:

-

To confirm the role of ADH, perform incubations in the presence of a known ADH inhibitor, such as 4-methylpyrazole. A significant reduction in the formation of the carboxylate metabolite would indicate the involvement of ADH.[1]

-

Human Mass Balance Study

This clinical study design, as employed by McDowell et al. (1999), is essential for determining the overall disposition and routes of elimination of a drug and its metabolites in humans.

Objective: To determine the routes and extent of excretion of abacavir and its metabolites following a single oral dose of radiolabeled abacavir.

Methodology:

-

Study Population:

-

Recruit a small cohort of healthy adult male volunteers.

-

Obtain informed consent and ensure the study is conducted under ethical guidelines.

-

-

Dosing:

-

Administer a single oral dose of abacavir containing a trace amount of radiolabeled ([14C]) abacavir.[9]

-

-

Sample Collection:

-

Collect all urine and feces for a defined period (e.g., up to 10 days) post-dose to ensure complete recovery of the radiolabel.[9]

-

Collect blood samples at various time points to determine the plasma concentration-time profiles of the parent drug and its metabolites.

-

-

Sample Analysis:

-

Measure the total radioactivity in urine and feces using liquid scintillation counting to determine the percentage of the dose excreted by each route.

-

Profile the radioactive components in urine and plasma using techniques like HPLC with radiometric detection to identify and quantify abacavir and its metabolites.

-

The identity of the metabolites can be confirmed by co-elution with authentic standards or by mass spectrometry.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of abacavir to abacavir carboxylate in the liver.

Caption: Experimental workflows for studying abacavir metabolism.

Conclusion

The formation of abacavir carboxylate in the liver is a well-defined metabolic process mediated primarily by cytosolic alcohol dehydrogenase. The pathway involves a reactive aldehyde intermediate that can undergo isomerization, highlighting a potential mechanism for the formation of protein adducts. Understanding this metabolic pathway is crucial for a comprehensive assessment of abacavir's pharmacokinetics, potential for drug interactions, and its safety profile. Further research to elucidate the specific kinetic parameters of the involved ADH isozymes would provide a more complete quantitative picture of this important metabolic route.

References

- 1. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes [ouci.dntb.gov.ua]

- 8. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2011 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Abacavir Carboxylate Solid Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir Carboxylate, with the chemical name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-carboxylic acid, is the primary inactive metabolite of the potent anti-HIV nucleoside reverse transcriptase inhibitor, Abacavir.[1][2] It is formed in the liver through the metabolic oxidation of Abacavir.[3][4] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic modeling, impurity profiling, and ensuring the quality and safety of Abacavir-based drug products. This technical guide summarizes the currently available data on the solid form of Abacavir Carboxylate and provides a framework for its detailed solid-state characterization.

Physicochemical Data of Abacavir Carboxylate

The known quantitative and qualitative data for the solid form of Abacavir Carboxylate are summarized in the table below. It is important to note that different solid forms (polymorphs, solvates, etc.) have not been reported in the literature.

| Property | Data | Reference(s) |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Molecular Formula | C₁₄H₁₆N₆O₂ | [1][2] |

| Molecular Weight | 300.32 g/mol | [5] |

| Melting Point | 208-210°C (decomposes) | [1][6] |

| Solubility | Slightly soluble in DMSO. Slightly soluble in Methanol (with heating and sonication). | [1] |

| Stability | Hygroscopic | [1] |

| Storage Conditions | -20°C Freezer, under inert atmosphere, protected from moisture. | [1][6] |

Metabolic Pathway of Abacavir to Abacavir Carboxylate

Abacavir is primarily metabolized in the liver by two main pathways. One of these involves oxidation by alcohol dehydrogenase (ADH) to an aldehyde intermediate, which is then further oxidized to the inactive Abacavir Carboxylate.[3][4]

Experimental Protocols for Solid-State Characterization

While specific experimental data for Abacavir Carboxylate is scarce, a comprehensive solid-state characterization would involve the following standard analytical techniques. The methodologies described are generalized but essential for any solid-form screening and characterization study.

Polymorph and Solvate Screening

A screening study would be the first step to identify different crystalline forms (polymorphs) and solvates of Abacavir Carboxylate. This typically involves crystallization from a wide range of solvents with varying polarities and under different conditions (e.g., cooling rate, evaporation rate).

X-Ray Powder Diffraction (XRPD)

Methodology: XRPD is a primary technique for identifying the crystalline phase of a solid. A small amount of the sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure.

-

Instrument: A typical powder diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert Pro).

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: 2° to 40° in 2θ.

-

Scan Speed: A typical scan speed would be 1-2°/min.

Differential Scanning Calorimetry (DSC)

Methodology: DSC is used to measure the thermal properties of a material, such as melting point, glass transition, and solid-solid phase transitions. A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. The pan and an empty reference pan are heated at a constant rate, and the difference in heat flow required to maintain the same temperature is measured.

-

Instrument: A DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).

-

Heating Rate: A standard heating rate is 10°C/min.

-

Temperature Range: Typically from ambient temperature to above the melting point (e.g., 25°C to 250°C).

-

Atmosphere: A nitrogen purge is used to provide an inert atmosphere.

Thermogravimetric Analysis (TGA)

Methodology: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the presence of solvents or water in the crystal lattice and to assess thermal stability. A small amount of the sample is placed in a tared pan, which is then heated at a constant rate in a controlled atmosphere.

-

Instrument: A TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).

-

Heating Rate: A standard heating rate is 10°C/min.

-

Temperature Range: Typically from ambient temperature to a temperature where complete decomposition occurs.

-

Atmosphere: A nitrogen purge.

Dynamic Vapor Sorption (DVS)

Methodology: DVS is used to measure the hygroscopicity of a solid material. The sample is placed in a microbalance, and the humidity of the surrounding atmosphere is varied in a controlled manner. The change in mass of the sample due to water sorption or desorption is recorded.

-

Instrument: A DVS instrument (e.g., Surface Measurement Systems DVS Adventure, TA Instruments Q5000).

-

Humidity Range: Typically a cycle from 0% to 95% relative humidity (RH) and back down.

-

Temperature: Isothermal conditions, usually at 25°C.

Solubility Studies

Methodology: The equilibrium solubility of Abacavir Carboxylate would be determined in various pharmaceutically relevant solvents (e.g., water, buffers of different pH, ethanol). An excess amount of the solid is added to a known volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved solid is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the solid-state characterization of a pharmaceutical compound like Abacavir Carboxylate and the logical relationship for ensuring solid form quality.

Conclusion

While Abacavir Carboxylate is a well-known metabolite of Abacavir, its solid-state properties have not been extensively reported in the public domain. The available data provide a basic profile of this compound as a hygroscopic, off-white solid with a defined melting point with decomposition. For a complete understanding required for advanced drug development and manufacturing, a full solid-state characterization, as outlined in the experimental protocols and workflows above, would be necessary. Such studies would aim to identify and characterize any polymorphic or solvated forms, and to determine their relative stabilities and solubility profiles, thereby ensuring a comprehensive understanding of this important metabolite.

References

An In-depth Technical Guide to Abacavir Bioactivation and its Potential for Protein Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. However, its use is associated with a significant risk of a hypersensitivity reaction (AHR), which is strongly linked to the presence of the HLA-B*57:01 allele. This technical guide delves into the intricate mechanisms of abacavir bioactivation, the formation of reactive metabolites, and their propensity to form protein adducts. A comprehensive understanding of these processes is critical for the development of safer antiretroviral agents and for the effective clinical management of patients undergoing abacavir therapy. This document provides a detailed overview of the metabolic pathways, quantitative data on metabolism and hypersensitivity, and detailed experimental protocols for the detection of protein adducts and genetic screening.

Introduction

Abacavir is a carbocyclic 2'-deoxyguanosine (B1662781) analogue that, after intracellular phosphorylation to its active triphosphate form, carbovir (B1146969) triphosphate, effectively inhibits HIV reverse transcriptase.[1] While highly effective, a notable limitation of abacavir is the potential for a multi-organ clinical syndrome known as abacavir hypersensitivity reaction (AHR).[2] This reaction, occurring in a subset of patients, is characterized by symptoms such as fever, rash, and gastrointestinal and respiratory issues.[2] A significant breakthrough in understanding AHR was the discovery of its strong association with the human leukocyte antigen (HLA) allele, HLA-B*57:01.[2] This guide explores the biochemical underpinnings of abacavir's metabolism, the generation of reactive intermediates, and the subsequent formation of protein adducts, which are hypothesized to play a role in the immunopathogenesis of AHR.

Abacavir Bioactivation and Metabolism

The primary route of abacavir metabolism occurs in the liver and involves two main enzymatic pathways: alcohol dehydrogenase (ADH) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT).[3][4] These pathways convert abacavir into inactive metabolites that are then excreted.[3]

Oxidative Metabolism via Alcohol Dehydrogenase

Cytosolic alcohol dehydrogenase mediates the oxidation of abacavir's primary alcohol group to an aldehyde intermediate.[5][6] This aldehyde is subsequently oxidized further to a carboxylic acid metabolite.[5][6] The initial aldehyde metabolite is considered a reactive species with the potential to form covalent bonds with cellular macromolecules, including proteins.[5][7]

Glucuronidation via UGT Enzymes

The second major metabolic pathway for abacavir is glucuronidation, catalyzed by UGT enzymes.[3] This process involves the conjugation of glucuronic acid to abacavir, forming a more water-soluble glucuronide conjugate that is readily eliminated.[3]

The following diagram illustrates the primary metabolic pathways of abacavir:

References

- 1. researchgate.net [researchgate.net]

- 2. Abacavir forms novel cross-linking abacavir protein adducts in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. N-terminal valine adduct from the anti-HIV drug abacavir in rat haemoglobin as evidence for abacavir metabolism to a reactive aldehyde in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of Abacavir Metabolism: Unraveling the Role of Abacavir Carboxylate in Drug Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection. While generally well-tolerated, its use is associated with a significant risk of a hypersensitivity reaction (HSR) in a subset of patients, a reaction strongly linked to the presence of the HLA-B*57:01 allele.[1][2] This guide delves into the metabolic fate of abacavir, with a specific focus on its major metabolite, abacavir carboxylate, and its nuanced role in the context of the drug's overall toxicity profile. While abacavir carboxylate itself is considered an inactive metabolite, its formation pathway involves reactive intermediates that may contribute to the complex toxicological landscape of abacavir.[3][4][5]

Metabolic Disposition of Abacavir

Abacavir undergoes extensive hepatic metabolism, with less than 2% of the parent drug excreted unchanged in the urine.[3][6] The two primary metabolic pathways are glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronyltransferase (UGT) and oxidation by alcohol dehydrogenase (ADH).[6][7]

-

Glucuronidation: This pathway leads to the formation of the inactive 5'-glucuronide metabolite.[3][7]

-

Oxidation: This pathway, mediated by ADH, results in the formation of an intermediate aldehyde, which is further oxidized to the inactive 5'-carboxylate metabolite (abacavir carboxylate).[4][6]

Quantitative Analysis of Abacavir Metabolism

A mass balance study following a single oral dose of radiolabeled abacavir provided key quantitative data on its elimination.[8]

| Route of Elimination | Percentage of Administered Dose |

| Total Recovery | ~99% |

| Urinary Excretion | ~83% |

| Abacavir (unchanged) | <2% |

| 5'-Carboxylate Metabolite | ~30% |

| 5'-Glucuronide Metabolite | ~36% |

| Minor Metabolites | ~15% |

| Fecal Excretion | ~16% |

Data compiled from a mass balance study in HIV-1-infected adults.[8]

The Role of Abacavir Carboxylate and its Precursors in Toxicity

While abacavir carboxylate is pharmacologically inactive, the metabolic pathway leading to its formation is of toxicological interest.[3][5][6] The oxidation of abacavir to its carboxylate metabolite proceeds through a reactive aldehyde intermediate.[4] These aldehyde metabolites are electrophilic and have the potential to form covalent adducts with cellular macromolecules, such as proteins.[4][5] The formation of such adducts could be a contributing factor to the toxic events associated with abacavir administration, although this is not the primary mechanism of the well-characterized hypersensitivity reaction.[4]

Abacavir Hypersensitivity Reaction (HSR): The Primary Toxicity Concern

The most significant and potentially life-threatening toxicity associated with abacavir is the hypersensitivity reaction, which occurs in approximately 5-8% of patients.[7][9]

Genetic Predisposition: A strong genetic association exists between the occurrence of abacavir HSR and the presence of the HLA-B*57:01 allele.[1][2] Screening for this allele before initiating abacavir therapy is now the standard of care and has dramatically reduced the incidence of HSR.[2][10]

Mechanism of HSR: The current understanding of abacavir-induced HSR is based on the "altered peptide repertoire" model.[1][11] This model proposes that abacavir, the parent drug, binds non-covalently to the antigen-binding cleft of the HLA-B*57:01 molecule.[1][11] This binding alters the shape and chemical properties of the peptide-binding groove, leading to the presentation of a different set of self-peptides that are not normally presented.[11] These newly presented self-peptides are recognized as foreign by cytotoxic T-lymphocytes (CTLs), triggering a robust and systemic immune response that manifests as the hypersensitivity syndrome.[1][11] Importantly, this mechanism is independent of abacavir metabolism.[11]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Abacavir

Caption: Metabolic pathways of abacavir in the liver.

Mechanism of Abacavir-Induced Hypersensitivity Reaction

Caption: Signaling pathway of abacavir-induced hypersensitivity reaction.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the metabolic profile of abacavir and identify the enzymes involved.

Methodology:

-

Incubation: Abacavir is incubated with human liver microsomes or cytosol, or with specific recombinant human enzymes (e.g., UGTs, ADHs).

-

Cofactors: Appropriate cofactors are added to support enzymatic activity (e.g., UDPGA for UGTs, NAD+ for ADHs).

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

HLA-B*57:01 Genotyping

Objective: To identify individuals at risk for abacavir HSR.

Methodology:

-

Sample Collection: A blood sample is collected from the patient.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs).

-

PCR Amplification: Sequence-specific primers are used to amplify the HLA-B gene.

-

Allele Determination: The presence or absence of the HLA-B*57:01 allele is determined using techniques such as sequence-specific oligonucleotide probing or real-time PCR with allele-specific probes.

T-Cell Activation Assays

Objective: To investigate the cellular immune response to abacavir in HLA-B*57:01 positive individuals.

Methodology:

-

Cell Culture: PBMCs from HLA-B*57:01 positive and negative donors are cultured.

-

Drug Exposure: The cells are exposed to abacavir at various concentrations.

-

Activation Markers: T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry.

-

Cytokine Production: The production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant is measured by ELISA or multiplex bead array.

-

Proliferation: T-cell proliferation is measured using assays such as CFSE dilution or incorporation of radiolabeled thymidine.

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sequencing.com [sequencing.com]

- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]

Methodological & Application

Application Notes and Protocols for the Quantification of Abacavir Carboxylate in Human Plasma

Introduction

Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Following oral administration, abacavir is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine. The primary metabolic pathways involve alcohol dehydrogenase and uridine (B1682114) diphosphate (B83284) glucuronyltransferase, leading to the formation of two major inactive metabolites: a 5'-carboxylate metabolite (2269W93) and a 5'-glucuronide metabolite (361W94).[1][2] The 5'-carboxylate metabolite accounts for approximately 30% of the administered dose recovered in the urine.[1][2] Accurate quantification of abacavir carboxylate in plasma is crucial for comprehensive pharmacokinetic studies, enabling a deeper understanding of the drug's disposition and its relationship with clinical outcomes. This document provides detailed analytical methods and protocols for the quantification of abacavir carboxylate in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative parameters of the analytical methods for Abacavir and its carboxylate metabolite.

Table 1: Analytical Method Parameters for Abacavir Quantification in Human Plasma

| Parameter | Method 1: LC-MS/MS[3] | Method 2: LC-MS/MS[4] | Method 3: HPLC-UV[5] |

| Linearity Range | 20 - 10,000 ng/mL | 29.8 - 9318 ng/mL | 80 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 29.8 ng/mL | 80 ng/mL |